molecular formula C24H27N3O5S B6560307 6-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946277-66-3

6-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6560307
CAS No.: 946277-66-3
M. Wt: 469.6 g/mol
InChI Key: WTTLACIVGXAJGX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It has been studied for its antibacterial activity, showing potent bactericidal effects against MRSA . It has also been involved in studies related to Alzheimer’s disease .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions. One study mentioned the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . Another study discussed the syntheses and crystal structures of related compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It has a molecular formula of C26H32N4O3S .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. It has also shown to interact with biological targets such as acetylcholinesterase .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 480.6 g/mol. It has a high volume of distribution and incomplete bioavailability .

Future Directions

The compound has potential in the treatment of depressive disorders and surely requires further studies . Its role in the treatment of bacterial infections and Alzheimer’s disease could also be explored further .

Properties

IUPAC Name

6-[4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-32-20-5-2-17(3-6-20)14-23(29)25-10-12-26(13-11-25)33(30,31)21-15-18-4-7-22(28)27-9-8-19(16-21)24(18)27/h2-3,5-6,15-16H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTLACIVGXAJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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